5-Methylquinoxaline
Overview
Description
5-Methylquinoxaline is an organic compound with the molecular formula C9H8N2. It is a derivative of quinoxaline, where a methyl group is substituted at the 5th position of the quinoxaline ring. This compound is known for its presence in roasted coffee and almonds, contributing to their characteristic aroma .
Scientific Research Applications
5-Methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the flavor and fragrance industry due to its presence in roasted coffee and almonds.
Mechanism of Action
Target of Action
5-Methylquinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds Quinoxaline derivatives have been found to exhibit diverse therapeutic uses and have become crucial components in drugs used to treat various conditions .
Mode of Action
Quinoxaline derivatives are known to interact with various targets, receptors, or microorganisms
Biochemical Pathways
Quinoxaline derivatives have been found to impact a wide range of biological processes . The downstream effects of these interactions can vary significantly depending on the specific derivative and target.
Result of Action
It has been identified as one of the key volatile aroma compounds in roasted almonds and coffee , suggesting it may have a role in flavor profiles.
Safety and Hazards
Future Directions
Quinoxalines have achieved immense significance in organic as well as medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . This promising moiety with different molecular targets warrants further investigation, which may well yield even more encouraging results regarding this scaffold .
Biochemical Analysis
Biochemical Properties
5-Methylquinoxaline plays a significant role in biochemical reactions, particularly in the context of flavor compounds and metabolic regulation. It has been identified as a novel inducer of uncoupling protein 1 (UCP1) in beige adipocytes. This induction is mediated through the activation of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which is crucial for mitochondrial biogenesis and energy expenditure . Additionally, this compound interacts with various enzymes and proteins, including those involved in oxidative phosphorylation and thermogenesis.
Cellular Effects
The effects of this compound on cellular processes are profound. In beige adipocytes, it enhances the expression of uncoupling protein 1 (UCP1), leading to increased oxygen consumption and energy expenditure . This compound also influences cell signaling pathways, particularly those related to energy metabolism and thermogenesis. Furthermore, this compound has been shown to modulate gene expression, promoting the transcription of genes involved in mitochondrial function and energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which in turn enhances the transcription of uncoupling protein 1 (UCP1) in beige adipocytes . This activation is partially regulated by the phosphorylation and deacetylation of PGC1α. Additionally, this compound may interact with other transcription factors and coactivators involved in mitochondrial biogenesis and energy metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound can sustain the induction of uncoupling protein 1 (UCP1) expression in beige adipocytes, leading to prolonged increases in energy expenditure and thermogenesis . The compound may degrade over extended periods, potentially reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces the expression of uncoupling protein 1 (UCP1) and enhances energy expenditure without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and oxidative stress. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to energy metabolism and thermogenesis. It interacts with enzymes such as peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) and uncoupling protein 1 (UCP1), which play critical roles in mitochondrial biogenesis and energy expenditure . The compound’s effects on metabolic flux and metabolite levels are significant, promoting increased oxygen consumption and energy utilization in beige adipocytes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by factors such as cell type, tissue specificity, and the presence of other biomolecules. In beige adipocytes, this compound accumulates in mitochondria, where it exerts its effects on energy metabolism and thermogenesis .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria of beige adipocytes. This localization is crucial for its activity, as it directly influences mitochondrial function and energy expenditure. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. In mitochondria, this compound enhances the expression of uncoupling protein 1 (UCP1), promoting thermogenesis and energy utilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylquinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with methylglyoxal under acidic conditions. This reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the quinoxaline ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Methylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the reagent used.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound without the methyl substitution.
8-Methylquinoxaline: A similar compound with the methyl group at the 8th position.
Quinoxaline N-oxides: Oxidized derivatives of quinoxaline.
Uniqueness
5-Methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its presence in natural products like roasted coffee and almonds also sets it apart from other quinoxaline derivatives .
Properties
IUPAC Name |
5-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLOYHZZZCWHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047090 | |
Record name | 5-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to light yellow liquid with a burnt, roasted, nutty, coffee odour | |
Record name | 5-Methylquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-Methylquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
freely soluble in water, organic solvents, oils, very soluble (in ethanol) | |
Record name | 5-Methylquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.102-1.128 | |
Record name | 5-Methylquinoxaline | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/832/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
13708-12-8 | |
Record name | 5-Methylquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13708-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methylquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 5-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methylquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-METHYLQUINOXALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0AD7T152G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Methylquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
20 - 21 °C | |
Record name | 5-Methylquinoxaline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033178 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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